molecular formula C7H6BrF2N B6231733 6-bromo-3-(difluoromethyl)-2-methylpyridine CAS No. 1805279-63-3

6-bromo-3-(difluoromethyl)-2-methylpyridine

Cat. No.: B6231733
CAS No.: 1805279-63-3
M. Wt: 222
InChI Key:
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Description

6-Bromo-3-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(difluoromethyl)-2-methylpyridine typically involves the bromination of 3-(difluoromethyl)-2-methylpyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-2-methylpyridine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as organic semiconductors or liquid crystals.

    Chemical Biology: It can be employed in the design of probes or inhibitors for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 6-bromo-3-(difluoromethyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-2-methylpyridine: Lacks the bromine atom, which can affect its reactivity and applications.

    6-Bromo-2-methylpyridine: Does not have the difluoromethyl group, which can influence its chemical properties and biological activity.

    6-Bromo-3-(trifluoromethyl)-2-methylpyridine:

Uniqueness

6-Bromo-3-(difluoromethyl)-2-methylpyridine is unique due to the presence of both the bromine atom and the difluoromethyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1805279-63-3

Molecular Formula

C7H6BrF2N

Molecular Weight

222

Purity

95

Origin of Product

United States

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